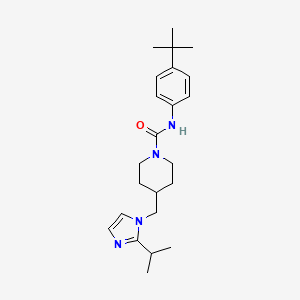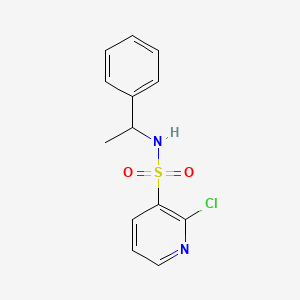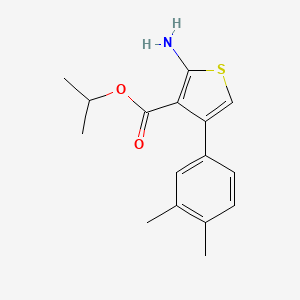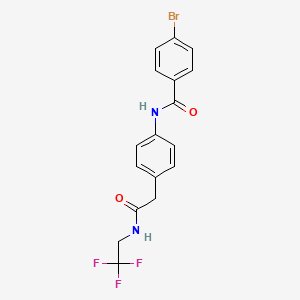
4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields. This compound is commonly referred to as BTEB and is a member of the benzamide family. BTEB has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Characterization of Metal Complexes : Binzet et al. (2009) investigated the synthesis and characterization of Ni(II) and Cu(II) complexes of certain 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives. Their research involved analyzing these compounds using elemental analyses, FT-IR, and 1H-NMR spectroscopy, contributing to the understanding of the structural and chemical properties of these complexes (Binzet et al., 2009).
Synthesis of Nilotinib : Wang Cong-zhan (2009) conducted a study on the synthesis of Nilotinib, an antitumor agent. The synthesis involved various complex chemical reactions, showcasing the applicability of related benzamide derivatives in pharmaceutical synthesis (Wang Cong-zhan, 2009).
Green Synthesis of N-Alkyl Benzamide Derivatives : A study by Sabbaghan and Hossaini (2012) focused on the efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This research highlights the environmental-friendly approaches in synthesizing similar benzamide derivatives (Sabbaghan & Hossaini, 2012).
Study on CCK2 Receptor Antagonist : Barrett et al. (2012) explored the effects of a compound, JNJ‐26070109, which is structurally similar to 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide. This study provided insights into the potential treatment of gastro-oesophageal reflux disease (GORD) using CCK2 receptor antagonists (Barrett et al., 2012).
Synthesis and Characterization of Antimicrobial Agents : Doraswamy and Ramana (2013) conducted a study on the synthesis and characterization of substituted phenyl azetidines, involving the use of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide. This research contributes to the development of potential antimicrobial agents (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
4-bromo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2/c18-13-5-3-12(4-6-13)16(25)23-14-7-1-11(2-8-14)9-15(24)22-10-17(19,20)21/h1-8H,9-10H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJXPWOWYXJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)

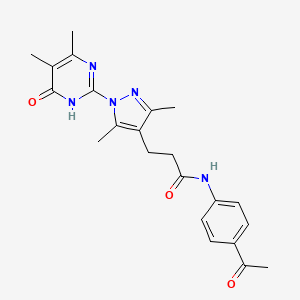
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)


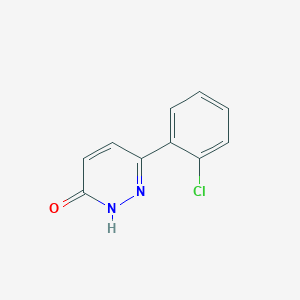
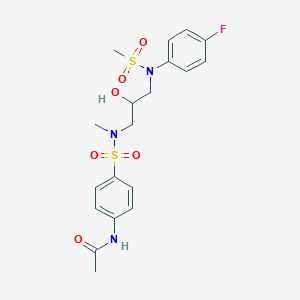
![2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2357758.png)
